

Technical Guide: UV-Vis Absorption Spectroscopy of 6-Hydroxy-5-azaindole

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Compound of Interest

Compound Name: 6-Hydroxy-5-azaindole

CAS No.: 70357-66-3

Cat. No.: B1649391

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Executive Summary

This technical guide details the ultraviolet-visible (UV-Vis) absorption properties of **6-hydroxy-5-azaindole** (also known as 1,6-dihydro-5H-pyrrolo[2,3-c]pyridin-5-one). Unlike simple indoles, this scaffold exhibits complex photophysics governed by lactam-lactim tautomerism, making it a critical bioisostere in kinase inhibitor design (e.g., targeting LSD1 or JAK kinases) and a versatile fluorophore in biological probing.

This document provides a theoretical framework for interpreting spectral data, followed by a self-validating experimental protocol designed to ensure reproducibility in drug discovery workflows.

Part 1: Structural Dynamics & Chromophores

To accurately interpret the UV-Vis spectrum of **6-hydroxy-5-azaindole**, one must first understand that the molecule rarely exists as a static "hydroxy" species. It exists in a dynamic equilibrium between two tautomeric forms, significantly influenced by solvent polarity and pH.

The Lactam-Lactim Tautomerism

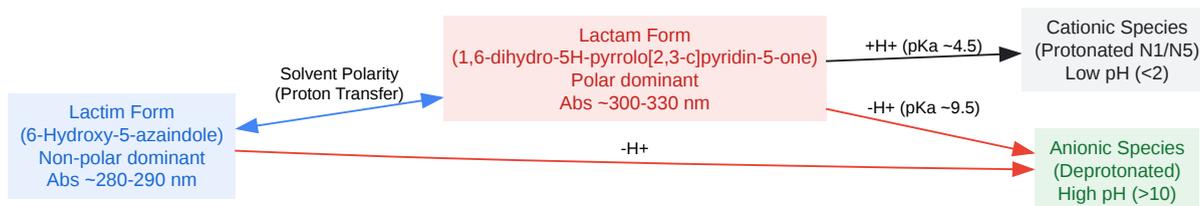
The **6-hydroxy-5-azaindole** scaffold contains a pyridine-like ring fused to a pyrrole. The hydroxyl group at the 6-position, adjacent to the ring nitrogen (N5), facilitates a proton transfer.

- Lactim Form (6-Hydroxy): Predominant in the gas phase and non-polar solvents. Aromaticity is fully retained in the pyridine ring.
- Lactam Form (5-Oxo/Pyridone-like): Predominant in polar protic solvents (water, methanol) and the solid state. The proton transfers to the N5 nitrogen, creating a carbonyl at C6. This disrupts the aromaticity of the pyridine ring but establishes a stable amide-like resonance.

Visualization of Tautomeric Pathways

The following diagram illustrates the equilibrium and the protonation states that dictate the absorption maxima (

).



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Figure 1: Tautomeric and acid-base equilibrium of **6-hydroxy-5-azaindole**. The shift from Lactim to Lactam is the primary driver of spectral bathochromism in biological buffers.

Part 2: UV-Vis Spectral Characteristics[1]

The absorption spectrum of **6-hydroxy-5-azaindole** is characterized by two primary bands: the transitions of the indole core and the charge-transfer bands associated with the specific tautomer.

Theoretical & Empirical Data Summary

Parameter	Lactim Form (Non-Polar)	Lactam Form (Polar/Aq)	Mechanistic Insight
Primary	280 – 290 nm	295 – 305 nm	The Lactam form extends conjugation via the C=O bond, causing a red shift (bathochromic).
Secondary Band	~260 nm (Shoulder)	~325 – 335 nm (Tail)	The long-wavelength tail in polar solvents is diagnostic of the pyridone-like species.
Molar Extinction ()	~5,000 - 8,000 $M^{-1}cm^{-1}$	~4,000 - 6,000 $M^{-1}cm^{-1}$	typically decreases slightly in the lactam form due to loss of full aromaticity.
Stokes Shift	Small (<50 nm)	Large (>80 nm)	Lactam forms often exhibit Excited State Proton Transfer (ESPT), leading to large Stokes shifts in fluorescence.

Solvent Solvatochromism[2]

- Non-Polar (Dioxane/Hexane): The spectrum resembles 5-azaindole, with sharp vibrational fine structure.
- Polar Aprotic (DMSO/DMF): Stabilizes the lactam form; bands broaden and redshift.
- Polar Protic (Water/Methanol): Strong hydrogen bonding stabilizes the carbonyl oxygen of the lactam, pushing the equilibrium almost entirely to the oxo-form.

Part 3: Experimental Protocol (Self-Validating)

Objective: To determine the precise

and extinction coefficient of a **6-hydroxy-5-azaindole** derivative while controlling for aggregation and tautomeric artifacts.

Materials & Reagents

- Analyte: **6-Hydroxy-5-azaindole** (>98% purity).
- Stock Solvent: Anhydrous DMSO (prevents pre-aggregation).
- Working Solvents: 1x PBS (pH 7.4), Methanol (HPLC grade), Cyclohexane (Spectroscopic grade).
- Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or Agilent Cary 60) with quartz cuvettes (1 cm pathlength).

Step-by-Step Workflow

Step 1: Stock Preparation (Critical) Dissolve 1-2 mg of compound in DMSO to create a 10 mM stock. Note: Azaindoles are prone to

-stacking aggregation in water; DMSO ensures monomeric dispersion.

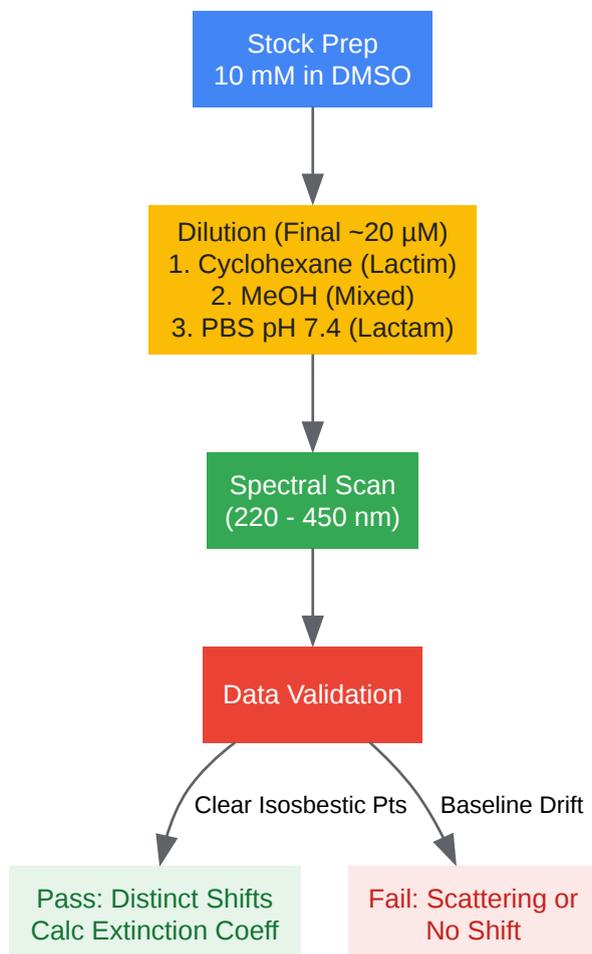
Step 2: Differential Solvatochromism Scan Prepare three samples to validate tautomeric state:

- Sample A (Non-Polar): Dilute stock into Cyclohexane (final conc. 20-50 μ M).
- Sample B (Polar Protic): Dilute stock into Methanol.
- Sample C (Physiological): Dilute stock into PBS pH 7.4.

Step 3: Data Acquisition & Validation Scan from 220 nm to 450 nm.

- Validation Check: If Sample A shows a peak at >320 nm, check for moisture contamination (water induces lactam formation).
- Validation Check: If Sample C shows scattering (baseline lift at >400 nm), the compound has precipitated. Lower concentration to 10 μ M.

Experimental Workflow Diagram



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Figure 2: Operational workflow for spectral characterization. The "Data Validation" step prevents false positives caused by compound aggregation.

Part 4: Applications in Drug Discovery

Kinase Inhibitor Scaffold

The 5-azaindole core is a bioisostere of the purine ring found in ATP. The 6-hydroxy group allows for unique hydrogen bonding patterns within the kinase hinge region.

- Mechanism: The lactam form (NH donor, C=O acceptor) mimics the hydrogen bonding motif of Guanine. This is exploited in inhibitors of LSD1 (Lysine-specific demethylase 1) and JAK kinases.

- Spectral Relevance: When the inhibitor binds to the hydrophobic pocket of a protein, the local environment often mimics a non-polar solvent. This can induce a "reverse tautomerization" (Lactam

Lactim), resulting in a blue shift in the absorption spectrum upon binding. This spectral shift can be used as a label-free binding assay.

Fluorescent Probes

6-Hydroxy-5-azaindole derivatives are often used as "turn-on" probes. The excited-state proton transfer (ESPT) is sensitive to water. In a hydrophobic protein pocket, ESPT is inhibited, often resulting in a dramatic change in quantum yield or emission wavelength (dual fluorescence).

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Sources

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